3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde
Description
Significance of Thiophene-Based π-Conjugated Systems in Materials Science
Thiophene-based π-conjugated systems are integral to modern materials science, particularly in the field of organic electronics. Their significance stems from a unique combination of efficient electron transfer, tunable band gaps, environmental stability, and structural versatility. mdpi.com These systems consist of thiophene (B33073) rings linked together, creating an extended network of overlapping p-orbitals, which facilitates the delocalization of electrons. This delocalization is the source of their valuable electronic and optical properties.
In materials science, these properties are harnessed for a variety of applications. Thiophene-based materials are prominent components in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where their ability to absorb light and transport charge is critical. mdpi.com They also form the basis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials can be finely tuned by modifying the chemical structure, such as by introducing different substituent groups onto the thiophene backbone, which alters the electronic energy levels (HOMO/LUMO) and the solid-state packing of the molecules. nih.gov Compared to conjugated polymers, thiophene-based oligomers offer the advantage of having well-defined molecular structures, which leads to high purity, synthetic reproducibility, and more ordered packing in the solid state, benefiting charge carrier transport. rsc.org
| Property | Significance in Materials Science | Example Application |
|---|---|---|
| Extended π-Conjugation | Facilitates electron delocalization, leading to semiconducting behavior and strong light absorption. | Active layers in organic solar cells. rsc.org |
| Structural Versatility | Allows for chemical modification to tune electronic and physical properties (e.g., solubility, energy levels). mdpi.com | Development of tailored semiconductors for transistors. nih.gov |
| Environmental Stability | Offers greater longevity and operational stability compared to some other organic materials. | Durable electronic devices. mdpi.com |
| Good Charge Transport | Efficient movement of charge carriers (electrons and holes) through the material. rsc.org | High-performance organic field-effect transistors (OFETs). mdpi.com |
The Bithiophene Core as a Versatile Building Block for Advanced Architectures
The 2,2'-bithiophene (B32781) unit is a fundamental building block in the construction of more complex π-conjugated systems. Its structure, consisting of two directly connected thiophene rings, serves as a rigid and planar core that can be extended and functionalized to create a vast array of advanced molecular and polymeric architectures. The reactivity of the 5 and 5' positions on the bithiophene unit makes it particularly suitable for polymerization and the attachment of other functional moieties. acs.org
The versatility of the bithiophene core is demonstrated by its incorporation into a wide range of materials. For instance, alkoxy-functionalized bithiophenes have been developed as high-performance organic semiconductors. acs.orgbohrium.com By modifying the bithiophene skeleton, chemists can design electron-donating or electron-accepting units, which are essential for creating the donor-acceptor systems used in organic solar cells. acs.org The ability to create well-defined oligomers and polymers from bithiophene units allows for precise control over the electronic properties and morphology of the final material, making it a key component in devices ranging from OFETs and OPVs to organic electrochemical transistors (OECTs). acs.org
Regioselective Functionalization and the Role of Aldehyde and Alkyl Moieties in Organic Synthesis
The precise placement of functional groups on the bithiophene core, known as regioselective functionalization, is critical for controlling the properties of the resulting material. Different isomers of a functionalized bithiophene can have vastly different electronic properties and molecular packing behaviors. Synthetic chemists employ various strategies, such as directed C-H activation and lithium/bromine exchange reactions, to achieve high regioselectivity, ensuring that functional groups are installed at the desired positions on the thiophene rings. nih.govmdpi.com
Role of the Alkyl Moiety: The octyl group (–C₈H₁₇) in 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde is a long alkyl chain that serves a crucial role. In the context of conjugated materials, alkyl chains are primarily introduced to enhance solubility in organic solvents. nih.gov This improved solubility is essential for solution-based processing techniques, such as spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area electronic devices. The alkyl group also influences the intermolecular interactions and the solid-state packing of the molecules, which in turn affects charge transport properties. bohrium.com
Role of the Aldehyde Moiety: The aldehyde group (–CHO), or carbaldehyde, is an extremely versatile functional group in organic synthesis. Its carbonyl carbon is electrophilic, making it a reactive site for a wide range of chemical transformations, including nucleophilic addition and condensation reactions. numberanalytics.commsu.edu In the context of materials synthesis, the aldehyde group serves as a synthetic handle. It can be used to build larger, more complex conjugated molecules or to polymerize the monomer units. numberanalytics.com For example, it can react with compounds containing active methylene (B1212753) groups (e.g., in Knoevenagel or Wittig reactions) to extend the π-conjugated system or react with amines to form imines (Schiff bases), providing a route to different classes of polymers and functional materials. msu.edu
| Functional Group | Role in the Molecule | Significance in Synthesis & Materials Science |
|---|---|---|
| Bithiophene Core | Provides the rigid, planar π-conjugated backbone. | Forms the fundamental semiconducting unit of the molecule. |
| Octyl Chain | Imparts solubility in organic solvents. | Enables solution-based processing for device fabrication and influences molecular packing. nih.gov |
| Carbaldehyde Group | Acts as a reactive site for further chemical modification. | Allows for polymerization or extension of the conjugated system to create advanced materials. numberanalytics.comnumberanalytics.com |
Academic Contextualization of this compound within Synthetic and Materials Chemistry Paradigms
This compound is a quintessential example of a molecular building block designed for applications in organic materials chemistry. It embodies several key design principles: a π-conjugated core for electronic functionality, a solubilizing alkyl chain for processability, and a reactive functional group for further synthetic elaboration.
This specific molecule is not an end-product but rather a strategic intermediate, or monomer. The regioselective placement of the octyl group at the 3'-position and the aldehyde at the 5-position is deliberate. This arrangement creates an unsymmetrical molecule that can be used to synthesize regioregular polymers with well-defined head-to-tail linkages, which is often crucial for achieving high charge carrier mobility. nih.gov The aldehyde group at the 5-position provides a convenient point for polymerization, for example, through Wittig or Horner-Wadsworth-Emmons reactions, to create conjugated polymers with alternating bithiophene units.
In the broader academic context, this compound is a precursor for the synthesis of active materials for organic electronics. Researchers would use this compound to create novel polymers or oligomers, which would then be characterized for their optical, electronic, and thermal properties. The ultimate goal is to correlate the molecular structure of the resulting material with its performance in devices like solar cells or transistors, thereby advancing the rational design of next-generation organic electronic materials.
| Chemical Identifiers for this compound | |
|---|---|
| CAS Number | 945265-56-5 bldpharm.com |
| Molecular Formula | C₁₇H₂₀OS₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-octylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-11-12-19-17(14)16-10-9-15(13-18)20-16/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOFXGIZZJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation and Electronic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment of Bithiophene Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For bithiophene derivatives such as 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde, ¹H and ¹³C NMR are crucial for confirming the regiochemical placement of the octyl and carbaldehyde substituents and for assigning the signals of the thiophene (B33073) ring protons and carbons.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the bithiophene core, the aldehyde proton, and the protons of the octyl chain.
Aldehyde Proton: A singlet is expected in the downfield region, typically around δ 9.8-10.0 ppm, characteristic of a formyl proton. For example, the aldehyde proton of 5-Formyl-5'-phenyl-2,2'-bithiophene appears at δ 9.88 ppm. core.ac.uk
Thiophene Protons: The protons on the two thiophene rings will appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling constants between adjacent protons on the same ring (typically 3-5 Hz) are characteristic of thiophene systems. The specific chemical shifts will be influenced by the electronic effects of the aldehyde and octyl groups.
Octyl Group Protons: The protons of the octyl side chain will exhibit characteristic aliphatic signals. The methylene (B1212753) group attached to the thiophene ring (α-CH₂) would appear as a triplet, with other methylene groups appearing as a broad multiplet, and the terminal methyl group as a triplet further upfield.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide complementary information, confirming the carbon framework of the molecule.
Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 180-190 ppm. The carbonyl carbon of 5-Formyl-5'-phenyl-2,2'-bithiophene is observed at δ 183.8 ppm. core.ac.uk
Thiophene Carbons: The carbon atoms of the two thiophene rings would resonate in the aromatic region (δ 120-150 ppm). The carbons directly attached to the sulfur atoms and the substituents will have distinct chemical shifts.
Octyl Group Carbons: A series of signals in the aliphatic region (δ 14-35 ppm) would correspond to the eight carbon atoms of the octyl chain.
A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on data from analogous compounds.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.8-10.0 (s) | ~183 (C=O) |
| Thiophene (aromatic) | ~7.0-8.0 (m) | ~125-148 (aromatic C) |
| Octyl (α-CH₂) | ~2.8 (t) | ~30-32 |
| Octyl (-(CH₂)₆-) | ~1.2-1.7 (m) | ~22-32 |
| Octyl (-CH₃) | ~0.9 (t) | ~14 |
Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Advanced Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., MALDI-TOF-MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electron Ionization (EI) mass spectrometry are highly valuable.
Molecular Mass Confirmation: The primary application of MS in this context is the confirmation of the molecular mass of the synthesized compound. The expected exact mass of this compound (C₁₇H₂₀OS₂) can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS). This comparison provides strong evidence for the correct elemental composition of the molecule.
Fragmentation Analysis: EI-MS, a hard ionization technique, can induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the compound and can help to confirm its structure. Expected fragmentation pathways for this compound would likely involve:
Loss of the formyl group (CHO).
Cleavage of the octyl chain at various points.
Fragmentation of the bithiophene core.
Analysis of these fragments can help to piece together the molecular structure.
MALDI-TOF-MS in Polymer Characterization: While MALDI-TOF-MS is often used for large molecules like polymers, it can also be applied to smaller organic molecules, particularly for obtaining a clear molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.
A summary of the expected mass spectrometric data is presented in the table below.
| Technique | Expected Information | Anticipated m/z Values |
| HRMS | Precise molecular weight and elemental composition | Calculated [M+H]⁺ for C₁₇H₂₁OS₂ |
| EI-MS | Molecular ion peak and fragmentation pattern | Molecular ion [M]⁺ and fragments corresponding to loss of CHO, C₈H₁₇, etc. |
| MALDI-TOF-MS | Molecular ion peak for molecular weight confirmation | Predominantly [M+H]⁺ or [M+Na]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For this compound, the IR spectrum is expected to show key absorption bands corresponding to:
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹. For instance, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is observed around 1665 cm⁻¹. researchgate.net
C-H Stretch (Aldehyde): A characteristic pair of weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the thiophene rings are expected above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Strong absorption bands corresponding to the C-H stretching of the octyl chain will be present in the 2850-2960 cm⁻¹ region.
C=C Stretch (Aromatic): Bands associated with the C=C stretching vibrations of the thiophene rings are expected in the 1400-1600 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration of the thiophene rings typically appears in the fingerprint region and can be more difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For bithiophene derivatives, Raman spectroscopy is especially useful for studying the conjugated backbone. A multi-wavelength Raman study of oligothiophenes has shown characteristic bands for C-C ring stretching. rsc.org The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the bithiophene backbone, providing information about the conjugation length and planarity of the system.
A summary of the expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aldehyde | C=O Stretch | 1650-1700 (strong) | Moderate |
| Aldehyde | C-H Stretch | ~2720, ~2820 (weak) | Weak |
| Thiophene | Aromatic C-H Stretch | >3000 | Moderate |
| Thiophene | Aromatic C=C Stretch | 1400-1600 | Strong |
| Octyl Chain | Aliphatic C-H Stretch | 2850-2960 (strong) | Moderate |
Electronic Absorption and Emission Spectroscopy for Optoelectronic Property Profiling (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of conjugated molecules. These properties are crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by a strong absorption band in the UV or visible region, corresponding to the π-π* electronic transition of the conjugated bithiophene system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
The presence of the electron-donating octyl group and the electron-withdrawing aldehyde group can lead to an intramolecular charge transfer (ICT) character in the electronic transition, potentially red-shifting the absorption compared to unsubstituted bithiophene. The electronic spectra of 5-formyl-5'-aryl-2,2'-bithiophenes show an intense charge-transfer absorption band, with the position of this band being dependent on the electronic nature of the substituent on the aryl moiety. core.ac.uk
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, conjugated molecules like this compound may exhibit fluorescence. The fluorescence spectrum provides information about the excited state properties of the molecule. The energy difference between the absorption and emission maxima (the Stokes shift) can provide insights into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. The optoelectronic properties of functionalized bithiophenes are highly tunable through chemical modification. csic.espsu.edu
The key optoelectronic properties that can be determined are summarized in the table below.
| Property | Technique | Expected Information |
| Absorption Maximum (λmax) | UV-Vis Spectroscopy | Wavelength of maximum light absorption, related to the energy of the π-π* transition. |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Emission Maximum (λem) | Fluorescence Spectroscopy | Wavelength of maximum fluorescence emission. |
| Stokes Shift | UV-Vis & Fluorescence | Energy difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Fluorescence Spectroscopy | Efficiency of the fluorescence process. |
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of Bithiophene Carbaldehyde Systems
Density Functional Theory (DFT) for Ground State Electronic Configuration and Frontier Molecular Orbital (FMO) Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and electronic configuration of organic molecules. By calculating the distribution of electrons, DFT allows for the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and charge transport characteristics. researchgate.net For substituted 2,2'-bithiophenes, ground state geometry optimizations are typically performed at levels of theory such as B3LYP/6-31G(d) to obtain stable molecular conformations before further analysis. whiterose.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation of a molecule. researchgate.netresearchgate.net The functionalization of the 2,2'-bithiophene (B32781) core with substituent groups significantly modulates this gap.
Conversely, the formyl group (-CHO) at the 5-position is an electron-withdrawing group (EWG). EWGs stabilize both the HOMO and LUMO, but the effect is more pronounced on the LUMO, leading to a lower LUMO energy level. This stabilization also contributes to a reduction of the HOMO-LUMO gap. whiterose.ac.uk
The combined effect of the octyl and formyl substituents in 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde results in a significantly smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bithiophene. This "push-pull" electronic structure is a common strategy in the design of organic materials for optoelectronic applications, as a smaller energy gap facilitates the absorption of lower-energy photons. whiterose.ac.ukresearchgate.net
| Compound | Substituents | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|---|
| 2,2'-Bithiophene | None | -6.25 | -1.55 | 4.70 |
| 3'-Octyl-[2,2'-bithiophene] | Octyl (EDG) | -5.80 | -1.50 | 4.30 |
| [2,2'-bithiophene]-5-carbaldehyde | Formyl (EWG) | -6.40 | -2.20 | 4.20 |
| This compound | Octyl (EDG) & Formyl (EWG) | -5.95 | -2.35 | 3.60 |
Note: The values presented in this table are illustrative, based on general trends observed in computational studies of substituted bithiophenes, and intended to demonstrate the effects of the substituents.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. In this compound, the ESP map would show distinct regions of high and low electron density.
Electron-rich regions (negative potential): These are typically located around the oxygen atom of the formyl group due to its high electronegativity and lone pairs of electrons. The π-conjugated bithiophene rings and the electron-donating octyl chain also contribute to regions of relative electron richness.
Electron-deficient regions (positive potential): A significant area of positive potential is expected around the hydrogen atom of the formyl group. The carbon atom of the carbonyl group also carries a partial positive charge.
This intramolecular charge separation, induced by the donor and acceptor groups, creates a molecular dipole and is a key factor in determining intermolecular interactions and the molecule's behavior in an external electric field.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics and Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the most widely used computational method for studying molecular excited states. nih.govbenasque.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insights into the photophysical properties of molecules. However, it is important to note that for some thiophene-based systems, standard TDDFT functionals can sometimes produce qualitatively incorrect results, such as inverting the order of excited states, when compared to more accurate wavefunction-based methods like ADC(2) or EOM-CCSD. nih.govepfl.ch
TDDFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). These energies correspond to the peaks in an absorption spectrum. The intensity of these absorption peaks is related to the oscillator strength (f), another property that can be calculated with TDDFT. A high oscillator strength indicates a high probability of a given electronic transition occurring upon photoexcitation. acs.org
For molecules like this compound, the lowest energy electronic transition (S₀ → S₁) is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. acs.org This transition is responsible for the molecule's primary absorption band in the visible or near-UV region.
| Transition | Character | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| S₀ → S₁ | HOMO → LUMO (π-π) | 3.25 | 381 | 0.85 |
| S₀ → S₂ | HOMO-1 → LUMO (π-π) | 3.80 | 326 | 0.15 |
Note: The values in this table are representative examples derived from TDDFT calculations on similar bithiophene systems.
Computational modeling is instrumental in screening candidate molecules for organic photovoltaic (OPV) devices. The electronic properties calculated via DFT and TDDFT can be correlated with key photovoltaic performance parameters.
Open-Circuit Voltage (V_OC): The V_OC is related to the energy difference between the HOMO of the electron donor material and the LUMO of the electron acceptor material. A higher HOMO level in the donor, such as that induced by the octyl group, is generally desirable for achieving a higher V_OC.
Short-Circuit Current (J_SC): The J_SC is dependent on the amount of sunlight the active layer can absorb and convert into charge carriers. The HOMO-LUMO gap determines the absorption onset; a smaller gap allows the molecule to absorb a broader range of the solar spectrum, which can lead to a higher J_SC. The high oscillator strength of the main absorption band is also crucial for efficient light harvesting. nbinno.com
Fill Factor (FF): While more complex to predict, the FF is influenced by charge mobility and morphology. Computational studies can provide insights into charge distribution and intermolecular packing, which affect charge transport.
By tuning substituents to optimize the HOMO/LUMO energy levels and the absorption spectrum, computational chemistry guides the rational design of more efficient materials for solar cells. whiterose.ac.uk
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape. acs.org
A key flexible parameter in this molecule is the dihedral angle between the two thiophene (B33073) rings. MD simulations can reveal the most probable conformations (e.g., syn-gauche or anti-gauche) and the energy barriers to rotation between them. acs.org This conformational freedom influences the effective π-conjugation length and, consequently, the electronic properties of the molecule.
Furthermore, MD simulations of multiple molecules in a condensed phase (a liquid or solid film) can predict how they pack together. The long, flexible octyl chain plays a significant role in these intermolecular interactions, primarily through van der Waals forces. These interactions govern the morphology of thin films, which is a critical factor for charge transport in electronic devices. Understanding these interactions at a molecular level is crucial for controlling the bulk properties of the material. acs.orgacs.org
Computational Prediction of Synthetic Feasibility and Reaction Pathways for Derivatization
Theoretical and computational chemistry provides powerful tools for predicting the synthetic feasibility and exploring potential reaction pathways for the derivatization of complex organic molecules like this compound. By employing methods such as Density Functional Theory (DFT), chemists can model molecular structures, calculate energies, and map out the entire course of a chemical reaction before undertaking extensive experimental work. This in-silico approach saves resources and can guide the design of more efficient synthetic routes and novel derivatives.
Computational models are particularly valuable for bithiophene systems, where the electronic properties and reactivity are heavily influenced by the conformation of the two thiophene rings. DFT calculations can determine the most stable ground-state geometries, including the dihedral angle between the thiophene units, which is crucial for understanding the molecule's conjugation and steric hindrance. researchgate.net
The prediction of synthetic feasibility often begins with calculating the thermodynamics of a proposed reaction. By computing the total electronic energies of reactants, transition states, and products, a potential energy surface for the reaction pathway can be constructed. The difference in energy between reactants and products indicates whether a reaction is thermodynamically favorable (exothermic or endothermic), while the energy of the transition state determines the kinetic barrier (activation energy) that must be overcome. acs.org Reactions with high activation energies are predicted to be slow or require significant energy input, making them less feasible synthetically.
For this compound, the carbaldehyde group is the primary site for derivatization. Computational studies can predict the feasibility of various common aldehyde reactions:
Nucleophilic Addition and Condensation Reactions: The aldehyde functional group is electrophilic and susceptible to attack by nucleophiles. Computational models can be used to explore reactions like the Knoevenagel condensation or Wittig reaction. researchgate.net For instance, the reaction with a malononitrile derivative to form a dicyanovinyl-substituted bithiophene can be modeled. DFT calculations would predict the activation energy for the initial nucleophilic attack on the carbonyl carbon and the subsequent dehydration step. These calculations help in selecting appropriate catalysts and reaction conditions by revealing the energy profile of the catalyzed versus uncatalyzed pathways. researchgate.net
Oxidation and Reduction: The feasibility of oxidizing the carbaldehyde to a carboxylic acid or reducing it to an alcohol can be assessed computationally. By calculating the reaction enthalpies, chemists can compare the thermodynamic driving forces for different oxidizing or reducing agents, helping to select a reagent that is effective and selective.
Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, it can be converted to other functional groups (e.g., a halide) that are. More relevantly, computational chemistry is widely used to understand and predict the outcomes of reactions like Suzuki-Miyaura cross-coupling on other parts of the bithiophene scaffold, which is a common method for synthesizing such molecules. nih.govnih.gov These studies can inform the stability of the aldehyde group under various coupling conditions.
Polymerization: The polymerization of thiophene-2-carbaldehyde (B41791) has been investigated, suggesting that derivatization can include the formation of polymers. researchgate.netjournalskuwait.org Computational models can predict the feasibility of such polymerization reactions by calculating the energetics of chain initiation, propagation, and termination steps.
Below are interactive tables summarizing hypothetical, yet representative, computational data for predicted derivatization pathways of this compound based on DFT calculations at the B3LYP/6-31G(d) level of theory.
Table 1: Predicted Thermodynamic and Kinetic Parameters for Derivatization Reactions
| Reaction Type | Derivatization Product | ΔE_reaction (kcal/mol) | E_activation (kcal/mol) | Predicted Feasibility |
| Knoevenagel Condensation | 3'-Octyl-5-(2,2-dicyanovinyl)-[2,2'-bithiophene] | -15.2 | 22.5 | High (with catalyst) |
| Wittig Reaction | 3'-Octyl-5-(2-phenylethenyl)-[2,2'-bithiophene] | -25.8 | 30.1 | Moderate |
| Sodium Borohydride Reduction | (3'-Octyl-[2,2'-bithiophen]-5-yl)methanol | -35.4 | 15.7 | High |
| Permanganate Oxidation | 3'-Octyl-[2,2'-bithiophene]-5-carboxylic acid | -68.1 | 18.9 | High |
| Imine Formation (with Aniline) | N-((3'-Octyl-[2,2'-bithiophen]-5-yl)methylene)aniline | -8.5 | 25.0 | Moderate (requires water removal) |
This data is illustrative and based on typical values for similar organic reactions.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into reactivity. nih.govmdpi.come3s-conferences.org The LUMO is often localized on the carbaldehyde group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO can be correlated with the chemical stability and reactivity of the molecule. nih.gov Computational software can visualize these frontier orbitals, offering a qualitative picture of where reactions are most likely to occur.
Table 2: Calculated Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Implication for Reactivity |
| This compound | -5.89 | -2.95 | 2.94 | The relatively small gap suggests high reactivity. LUMO localization on the aldehyde group confirms it as the primary electrophilic site. |
| 3'-Octyl-[2,2'-bithiophene] (for comparison) | -5.65 | -1.80 | 3.85 | The larger gap indicates greater stability compared to the carbaldehyde derivative. |
This data is illustrative and represents typical trends observed in computational studies of conjugated thiophenes.
Advanced Derivatization and Functionalization Chemistry of 3 Octyl 2,2 Bithiophene 5 Carbaldehyde
Formation of Schiff Bases and Imine-Linked Conjugated Systems
The reaction of the aldehyde group of 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde with primary amines is a straightforward and efficient method to form Schiff bases, also known as azomethines or imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to create a carbon-nitrogen double bond (C=N). This transformation is significant as it incorporates nitrogen into the conjugated framework and provides a modular approach to synthesizing a diverse range of new molecules by simply varying the amine component. The resulting imine bond extends the π-conjugation of the bithiophene core, which can significantly influence the electronic and optical properties of the molecule.
The extended conjugation achieved through Schiff base formation is a cornerstone for the design of novel fluorescent dyes and molecular probes. nih.gov When the bithiophene carbaldehyde core is linked to various aromatic or heteroaromatic amines, the resulting azomethine compounds often exhibit pronounced photoluminescent properties. researchgate.net The electronic structure of these dyes can be fine-tuned by selecting specific amine precursors, thereby altering the absorption and emission wavelengths.
For example, a Schiff base synthesized from the condensation of 5-methylthiophene-2-carboxaldehyde and 5,6-diamino-1,3-dimethyluracil (B14760) was shown to be a highly fluorescent probe. nih.gov The ethanolic solution of this compound displayed a strong emission at 385 nm upon excitation at 341 nm. nih.gov This fluorescence is a direct result of the rigid, conjugated system created. Such thiophene-based azomethine dyes are valuable in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent labels in biological imaging. tandfonline.comrsc.org
Thiophene-based Schiff bases are excellent ligands for coordinating with metal ions due to the presence of multiple donor sites, namely the imine nitrogen and the sulfur atoms of the thiophene (B33073) rings. pdeaamcollege.edu.in This chelating ability has been widely exploited to develop selective and sensitive chemosensors for various metal ions. tandfonline.compdeaamcollege.edu.in
The coordination of a metal ion to the bithiophene Schiff base ligand typically perturbs its electronic structure, leading to a detectable change in its optical or electrochemical properties. Common sensing mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): A non-fluorescent or weakly fluorescent ligand becomes highly fluorescent upon binding to a metal ion. For instance, a sensor derived from 2-((3-methylthiophen-2-yl)methyleneamino)benzenethiol was developed as a "turn-on" fluorescent sensor for Hg²⁺ ions via the CHEF mechanism. rsc.org
Fluorescence Quenching ("Turn-Off"): A fluorescent ligand experiences a significant decrease in emission intensity upon metal ion coordination. The thiophene-uracil Schiff base mentioned previously acts as a "turn-off" probe, with its fluorescence being quenched upon interaction with Ag⁺, Cu²⁺, and Fe³⁺ ions. nih.gov
Colorimetric Sensing: The binding event causes a visible color change, allowing for "naked-eye" detection. A Schiff base ligand, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, demonstrated distinct color changes upon complexation with Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺, making it a useful colorimetric chemosensor. researchgate.net
The selectivity of these sensors can be engineered by modifying the structure of the Schiff base to create a coordination pocket that preferentially binds to a specific metal ion based on its size, charge, and coordination geometry.
| Sensor Type | Analyte | Detection Mechanism | Limit of Detection (LOD) |
| Thiophene-Uracil Schiff Base | Ag⁺, Cu²⁺, Fe³⁺ | Fluorescence Quenching | 2.1 - 14.2 ppb nih.gov |
| Thiophene-Benzenethiol Schiff Base | Hg²⁺ | Fluorescence Turn-On (CHEF) | 20 µM rsc.org |
Knoevenagel Condensation and Other Carbonyl Addition Reactions for Extended π-Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org For this compound, this reaction provides a direct route to extend the conjugated system by creating a new vinyl linkage.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and proceeds via nucleophilic addition to the carbonyl followed by dehydration. wikipedia.org Common active methylene (B1212753) compounds include malononitrile, cyanoacetic esters, and Meldrum's acid. The resulting products are α,β-unsaturated compounds with extended π-conjugation, which often leads to a red-shift in their UV-Vis absorption spectra. This method is highly valuable for synthesizing chromophores for dye-sensitized solar cells and other optoelectronic materials. mdpi.com
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated Enone wikipedia.org |
| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonates | (E)-α,β-unsaturated ester mdpi.com |
Olefination Reactions (Wittig, Horner-Wadsworth-Emmons) for Vinylogous Conjugation
Olefination reactions provide the most direct method for converting the carbonyl group of this compound into a carbon-carbon double bond (alkene), thereby achieving vinylogous extension of the conjugated system. The two most prominent methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from an alkyl halide and triphenylphosphine (B44618). wikipedia.orgmasterorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide. libretexts.org While versatile, a drawback can be the difficulty in separating the product from the triphenylphosphine oxide byproduct. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgnrochemistry.com The HWE reaction offers several advantages:
The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.
The dialkyl phosphate (B84403) byproduct is water-soluble, making purification of the product significantly easier. organic-chemistry.org
The reaction typically shows high stereoselectivity, producing predominantly the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org
These olefination reactions are fundamental in synthesizing precursors for conjugated polymers and molecular wires, where precise control over the length and geometry of the conjugated backbone is crucial. mdpi.com
| Reaction | Reagent | Key Intermediate | Typical Selectivity | Byproduct |
| Wittig | Phosphonium Ylide | Oxaphosphetane | (Z)-alkene with unstabilized ylides wikipedia.org | Triphenylphosphine oxide |
| HWE | Phosphonate Carbanion | Oxaphosphetane | (E)-alkene with stabilized phosphonates wikipedia.orgnrochemistry.com | Water-soluble phosphate ester |
Cross-Coupling Methodologies for Further Structural Diversification and Polymerization (e.g., Suzuki, Stille)
While the aldehyde group itself does not directly participate in cross-coupling reactions, it serves as a crucial handle for introducing the necessary functionality. The bithiophene core can be halogenated (e.g., brominated or iodinated) at a vacant position, allowing this compound to be used as a substrate in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.
The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu This method is widely used for synthesizing biaryl compounds and is particularly advantageous for the large-scale production of oligothiophenes due to the low toxicity of the boron-containing reagents and byproducts. sigmaaldrich.com For example, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids to synthesize a range of 4-arylthiophene-2-carbaldehydes. mdpi.com
The Stille coupling reaction pairs an organohalide with an organotin (stannane) compound, also catalyzed by palladium. harvard.eduwikipedia.org The Stille reaction is exceptionally versatile and tolerant of a wide variety of functional groups, making it a powerful tool for synthesizing complex conjugated polymers (Stille polycondensation). researchgate.netwiley-vch.de By converting the halogenated bithiophene carbaldehyde into an organotin derivative, or by reacting it with a bistannylated monomer, it can be incorporated into polymerization schemes.
Role as a Key Intermediate in the Synthesis of Oligothiophenes and Polythiophenes with Defined Architectures
This compound is a valuable intermediate for the synthesis of well-defined oligothiophenes and polythiophenes. The octyl group imparts solubility, which is critical for the solution-based processing of the final materials into thin films for electronic devices. cmu.edu The aldehyde group provides the synthetic versatility needed to construct monomers suitable for various polymerization strategies.
The pathways from this intermediate to polymers include:
Modification for Cross-Coupling Polymerization: As described above, the aldehyde can be retained while the bithiophene core is functionalized with halides or organometallic groups (boron, tin) to prepare it for Suzuki or Stille polycondensation. This allows for the creation of regioregular head-to-tail coupled polythiophenes, which exhibit superior charge transport properties. cmu.edursc.org
Conversion to a Polymerizable Group: The aldehyde can be transformed into other functional groups. For example, a Knoevenagel or Wittig reaction can be used to attach a vinyl group, which can then undergo polymerization.
Oxidative Polymerization: The bithiophene unit itself can be polymerized. Monomers can be coupled using chemical oxidation, often with reagents like iron(III) chloride (FeCl₃), to form higher-order oligomers and polymers. nih.gov While this method is straightforward, it can lead to defects in the polymer chain's regioregularity. mdpi.com
Through these synthetic routes, this compound serves as a foundational building block for a new generation of functional organic materials with tailored electronic and optical properties for applications in transistors, solar cells, and sensors. journalskuwait.orgresearchgate.net
Applications and Performance in Organic Electronic and Optoelectronic Materials Science
Integration as a Building Block in Organic Semiconductors and Conjugated Polymers
The bithiophene unit is a well-established electron-rich building block for π-conjugated materials. The presence of the octyl side chain in 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde enhances its solubility in common organic solvents, which is a crucial factor for solution-based processing of organic electronic devices. The carbaldehyde functional group offers a reactive site for further chemical modifications, enabling the synthesis of more complex conjugated systems.
This compound can be utilized in the synthesis of conjugated polymers through various polymerization reactions. For instance, the aldehyde group can participate in condensation reactions, such as the Gilch polymerization, to form poly(thienylene vinylene) (PTV) derivatives. The incorporation of the 3'-octyl-bithiophene moiety into the polymer backbone can influence the resulting polymer's properties, such as its bandgap, charge carrier mobility, and solid-state packing. The introduction of alkyl side chains onto the backbone of polymers like PTV can improve their processability without significantly altering their favorable electronic properties. researchgate.net
The general advantages of using bithiophene-based building blocks in organic semiconductors include:
Good π-conjugation: The bithiophene core provides an extended π-system, which is essential for efficient charge transport.
Tunable electronic properties: The electronic properties can be fine-tuned through chemical modification of the bithiophene unit.
High charge carrier mobility: Bithiophene-containing polymers have demonstrated high charge carrier mobilities, a key parameter for efficient organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Good stability: Thiophene-based materials are known for their relatively high environmental and thermal stability. nih.gov
Development of Active Layer Components for Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the active layer, where light absorption and charge generation occur, is a critical component. Bithiophene derivatives are frequently employed as electron-donor materials in the active layer of OPVs due to their excellent light-harvesting capabilities and suitable energy levels.
Small molecules and polymers incorporating bithiophene units are extensively researched as donor materials in bulk heterojunction (BHJ) solar cells. sigmaaldrich.com The design of these donor materials focuses on optimizing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge transfer to an acceptor material, typically a fullerene derivative or a non-fullerene acceptor. The performance of OPV devices is highly dependent on the properties of the donor material. For instance, the open-circuit voltage (Voc) is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The short-circuit current (Jsc) is influenced by the light absorption characteristics and charge carrier mobility of the active layer.
Below is an interactive data table showcasing the performance of various OPV devices that utilize donor materials structurally related to bithiophene derivatives.
| Donor Material Architecture | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Fused Bithiophene Imide Dimer Polymer | PTB7-Th | 6.85 | - | - | - |
| Asymmetric Benzodithiophene Homopolymer | BTP-eC9 | 11.5 | - | 22.04 | 65.87 |
| Fluorinated 2,2′-Bithiophene Core Small Molecule | PC71BM | 9.00 | - | 16.14 | 73.52 |
| Thieno[3,2-b]thiophene-substituted Benzodithiophene | PC71BM | 8.70 | - | - | >70 |
Note: The data presented is for illustrative purposes and represents the performance of devices with donor materials containing bithiophene or its derivatives, not specifically this compound.
Interfacial engineering plays a crucial role in optimizing the performance of OPV devices by controlling the interfaces between the active layer and the electrodes. mdpi.com Functionalized thiophene (B33073) derivatives can be used as interfacial layers to improve charge extraction and reduce recombination losses at these interfaces. The carbaldehyde group of this compound could be modified to introduce functionalities that promote better adhesion and electronic coupling at the interface. For example, it could be reacted to form self-assembled monolayers (SAMs) on electrode surfaces.
Effective interfacial layers can lead to:
Improved energy level alignment between the active layer and the electrodes.
Passivation of surface defects on the electrodes.
Enhanced charge carrier extraction and transport.
Reduced interfacial recombination of charge carriers.
The use of thiophene-based materials as interfacial modifiers has been shown to enhance the power conversion efficiency of hybrid solar cells. mdpi.com
Sensing Applications as Fluorescent Molecular Probes
The inherent fluorescence of many conjugated thiophene derivatives makes them suitable candidates for the development of fluorescent molecular probes for chemo- and biosensing applications. nih.gov The aldehyde functionality in this compound provides a convenient handle for designing sensors with specific analyte recognition capabilities.
The design of fluorescent sensors based on bithiophene carbaldehydes typically involves coupling the bithiophene fluorophore to a receptor unit that selectively interacts with the target analyte. The interaction with the analyte then modulates the fluorescence properties of the bithiophene core, leading to a detectable signal.
Key design principles include:
Fluorophore: The bithiophene unit serves as the signaling component. Its fluorescence can be "turned on" or "turned off," or can exhibit a spectral shift upon analyte binding.
Receptor: A specific functional group or molecule that selectively binds to the target analyte (e.g., metal ions, anions, biomolecules). The carbaldehyde group can be readily converted into various receptor moieties.
Linker: A spacer that connects the fluorophore and the receptor, which can influence the sensitivity and selectivity of the sensor.
The aldehyde group can be transformed into various functionalities, such as Schiff bases, hydrazones, or oximes, to create receptors for a wide range of analytes.
The detection mechanism in fluorescent sensors relies on the change in the photophysical properties of the fluorophore upon interaction with the analyte. Common signal transduction mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the bithiophene fluorophore may be quenched by an electron transfer process from a donor part of the receptor. Upon analyte binding, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing nature of the receptor, which in turn modifies the ICT character of the excited state of the bithiophene fluorophore. This can result in a shift in the emission wavelength (ratiometric sensing).
Förster Resonance Energy Transfer (FRET): The bithiophene unit can act as a donor or acceptor in a FRET pair. Analyte-induced conformational changes can alter the distance between the donor and acceptor, modulating the F-RET efficiency and the resulting fluorescence signal.
Chelation Enhancement of Fluorescence (CHEF): For metal ion sensing, the chelation of the metal ion by the receptor can restrict intramolecular rotations or vibrations, leading to an enhancement of the fluorescence quantum yield.
Bithiophene-based fluorescent sensors have been successfully developed for the detection of various analytes, including metal ions like Hg²⁺, with high sensitivity and selectivity. nih.gov
Emerging Applications in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)
Extensive research into the applications of the specific chemical compound This compound in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) has yielded no specific performance data or detailed research findings. A thorough search of scientific literature and chemical databases did not reveal any studies that have utilized this particular molecule as an active material in the fabrication of OLED or OFET devices.
While the bithiophene structural motif is a well-known component in the design of organic semiconductors, and various derivatives have been explored for their electronic and optoelectronic properties, research has not yet been published on the specific performance metrics of this compound. Consequently, there are no available data tables detailing its efficiency, brightness, charge carrier mobility, on/off ratios, or other relevant parameters in either OLEDs or OFETs.
The field of organic electronics is vast, with numerous novel compounds being synthesized and characterized. However, based on currently available information, this compound has not been identified as a component in published studies on OLEDs or OFETs. Therefore, a detailed discussion of its emerging applications and performance in these devices cannot be provided at this time.
Future Perspectives and Grand Challenges in Bithiophene Derivative Research
Innovation in Sustainable Synthetic Methodologies for Complex Architectures
A primary challenge in the advancement of bithiophene-based materials lies in the development of synthetic methodologies that are not only efficient and versatile for creating complex molecular architectures but are also environmentally sustainable. Traditional cross-coupling reactions, while effective, often rely on toxic reagents, harsh reaction conditions, and generate significant waste. The future of bithiophene synthesis will increasingly focus on green chemistry principles to mitigate these issues.
One of the most promising avenues is the continued development and application of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents. taylorandfrancis.comresearchgate.net For instance, microwave-assisted Stille coupling has been successfully employed for the synthesis of polythiophenes, leading to materials with higher molecular weights and lower polydispersity compared to conventional heating methods. taylorandfrancis.comresearchgate.net Further research is needed to expand the scope of microwave-assisted reactions to a wider range of functionalized bithiophene monomers, enabling the rapid and efficient synthesis of complex structures like 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde and its derivatives.
Another key area of innovation is direct C-H arylation polymerization (DArP) . This method offers a more atom-economical and greener alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized organometallic reagents. bit.edu.cn Performing DArP in environmentally benign solvents, such as water, represents a significant step towards truly sustainable synthesis. nih.gov The challenge lies in achieving high regioselectivity and molecular weight control for complex bithiophene-containing polymers.
Flow chemistry is emerging as a powerful tool for the synthesis of organic electronic materials, offering precise control over reaction parameters, enhanced safety, and scalability. acs.orgrsc.org The ability to perform reactions in a continuous fashion can lead to higher purity products and reduced waste. acs.org Future research will focus on integrating flow chemistry with other green techniques, such as biocatalysis and photochemistry, to develop fully automated and sustainable synthetic platforms for bithiophene derivatives.
Finally, the use of biocatalysis and renewable feedstocks presents a long-term grand challenge and a significant opportunity. Engineering enzymes to perform specific C-C bond-forming reactions for the synthesis of thiophene (B33073) and bithiophene monomers could revolutionize the field, offering a truly green and sustainable manufacturing process.
Advanced Multi-Scale Computational Modeling for Predictive Material Design
The sheer number of possible bithiophene derivatives makes a purely experimental approach to material discovery inefficient. Advanced multi-scale computational modeling is therefore crucial for the predictive design of new materials with tailored properties. This involves a hierarchy of computational techniques that bridge the gap from the electronic structure of a single molecule to the macroscopic properties of a bulk material or device.
At the most fundamental level, Density Functional Theory (DFT) calculations are invaluable for predicting the electronic properties of individual bithiophene molecules, such as their HOMO/LUMO energy levels, absorption spectra, and intramolecular charge transfer characteristics. acs.orgnih.gov For example, DFT has been used to study the effect of different substituent groups on the electronic and optical properties of bithiophene-based copolymers for organic solar cells. nih.gov The challenge lies in improving the accuracy of DFT functionals for large, complex systems and in accurately predicting excited-state properties.
To understand how molecular properties translate to bulk materials, molecular dynamics (MD) simulations are employed. taylorandfrancis.comnih.gov MD simulations can predict the morphology and packing of bithiophene-based polymers and small molecules in thin films, which are critical for charge transport. researchgate.net For instance, MD simulations have been used to study the interface between polythiophene and semiconductor surfaces, providing insights into the adhesion and charge transfer processes. bit.edu.cn A major challenge is the development of accurate force fields that can capture the complex intermolecular interactions in these systems.
Bridging the gap between molecular and device scales requires multi-scale modeling approaches that integrate quantum mechanical calculations, molecular dynamics, and device-level simulations. espublisher.commdpi.comespublisher.com These models aim to predict key device performance metrics, such as charge carrier mobility and power conversion efficiency, directly from the chemical structure of the bithiophene derivative.
The emergence of machine learning (ML) is set to revolutionize predictive material design. researchgate.netnih.govriekemetals.comperovskite-info.commdpi.com By training ML models on large datasets of experimental and computational data, it is possible to rapidly screen vast chemical spaces for promising new materials. rsc.orgnih.govnih.govacs.org The grand challenge is to develop robust and transferable ML models that can accurately predict the properties of novel bithiophene derivatives and guide synthetic efforts towards the most promising candidates.
Below is a table summarizing the key computational techniques and their applications in bithiophene research:
| Computational Technique | Scale | Key Applications in Bithiophene Research |
| Density Functional Theory (DFT) | Molecular | Prediction of electronic structure, HOMO/LUMO levels, absorption spectra, and charge distribution. acs.org |
| Molecular Dynamics (MD) | Nanoscale | Simulation of thin-film morphology, molecular packing, and interfacial properties. taylorandfrancis.comresearchgate.net |
| Multi-scale Modeling | Molecular to Device | Integration of different computational methods to predict macroscopic properties and device performance. espublisher.commdpi.com |
| Machine Learning (ML) | Data-driven | High-throughput screening of new materials, prediction of properties, and inverse design. researchgate.netnih.govriekemetals.com |
Exploration of Novel Device Architectures and Performance Enhancements
The unique properties of bithiophene derivatives make them highly attractive for a wide range of organic electronic devices. A key future direction is the exploration of novel device architectures that can fully exploit the potential of these materials and lead to significant performance enhancements.
In the realm of organic solar cells (OSCs) , bithiophene-based polymers and small molecules have been extensively used as donor materials in bulk-heterojunction (BHJ) devices. riekemetals.com Future research will focus on moving beyond the traditional BHJ architecture to more complex structures, such as tandem and ternary blend solar cells, to enhance light harvesting and improve power conversion efficiencies (PCEs). rsc.org For example, the introduction of a bithiophene imide-based polymer as a third component in an organic solar cell has led to a remarkable PCE of over 20.5%. rsc.org
For organic thin-film transistors (OTFTs) , bithiophene derivatives have demonstrated excellent charge carrier mobilities. nih.govmdpi.com A grand challenge is the development of air-stable, high-performance n-type and ambipolar OTFTs based on bithiophene scaffolds. mdpi.comwikipedia.org Novel device architectures such as vertical-channel OFETs and electrolyte-gated transistors are being explored to improve performance and enable new applications in flexible electronics and sensors. nih.gov
Organic light-emitting transistors (OLETs) represent an exciting frontier, combining the switching function of a transistor with the light-emitting properties of an OLED in a single device. bit.edu.cnmdpi.com Bithiophene-based materials with high photoluminescence quantum yields are promising candidates for the emissive layer in OLETs. The development of new device structures that optimize charge injection, transport, and recombination is crucial for improving the efficiency and brightness of these devices. mdpi.com
The table below highlights some of the key device architectures and performance metrics for bithiophene-based organic electronics:
| Device Architecture | Key Bithiophene Application | Performance Metrics and Enhancements |
| Organic Solar Cells (OSCs) | Donor and Acceptor Materials | Power Conversion Efficiency (PCE) > 20%, enhanced light harvesting through tandem and ternary structures. taylorandfrancis.comrsc.org |
| Organic Thin-Film Transistors (OTFTs) | Active Semiconductor Layer | High charge carrier mobility (>1 cm²/Vs), development of air-stable n-type and ambipolar devices. nih.govmdpi.comwikipedia.org |
| Organic Light-Emitting Transistors (OLETs) | Emissive Layer | High external quantum efficiency (EQE), integration of light emission and switching functions. bit.edu.cnmdpi.com |
| Flexible and Wearable Electronics | Substrates and Active Components | Mechanical flexibility, biocompatibility, and integration with biological systems. espublisher.commdpi.comperovskite-info.comnih.gov |
Development of Smart Materials and Responsive Systems from Bithiophene Platforms
The inherent tunability of the bithiophene unit makes it an excellent building block for the creation of "smart" materials and responsive systems that can change their properties in response to external stimuli. This opens up a wide range of applications, from sensors and actuators to drug delivery and bioelectronics.
Photoresponsive materials based on dithienylethene (DTE) photochromic switches are a well-established area of research. taylorandfrancis.comresearchgate.net DTEs, which contain two thiophene rings connected by a perfluorocyclopentene bridge, undergo a reversible cyclization reaction upon irradiation with UV light, leading to a dramatic change in their absorption and emission properties. taylorandfrancis.com The challenge is to incorporate these photochromic units into more complex bithiophene-based architectures to create materials with switchable electronic and optical properties for applications in optical data storage and molecular switches.
Chemoresponsive systems that can detect specific analytes are another important area. By functionalizing the bithiophene backbone with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence or conductivity upon binding to a target molecule. Cationic polythiophenes, for example, have been shown to bind to DNA, leading to changes in their optical properties. riekemetals.com This opens up possibilities for the development of highly sensitive and selective biosensors.
Thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) can be prepared by incorporating thermoresponsive side chains onto a polythiophene backbone. bit.edu.cnnih.govnih.gov These materials can undergo a reversible phase transition in response to temperature changes, making them attractive for applications in drug delivery, tissue engineering, and smart coatings. nih.govnih.gov
The development of electrochemically responsive surfaces from polythiophene derivatives allows for the dynamic control of surface properties, such as wettability. nih.gov This has been demonstrated for the capture and release of cells, highlighting the potential of these materials in biomedical applications. nih.gov
A summary of responsive systems based on bithiophene platforms is provided in the table below:
| Responsive System | Stimulus | Potential Applications |
| Photoresponsive (Photochromic) | Light (UV/Visible) | Optical data storage, molecular switches, photo-optical devices. taylorandfrancis.comresearchgate.net |
| Chemoresponsive | Specific Analytes (e.g., DNA, ions) | Biosensors, chemical sensors, environmental monitoring. riekemetals.com |
| Thermoresponsive | Temperature | Drug delivery, tissue engineering, smart coatings, actuators. bit.edu.cnnih.govnih.gov |
| Electrochemically Responsive | Electrical Potential | Controllable cell adhesion, smart surfaces, bioelectronic interfaces. nih.gov |
Bridging Fundamental Research with Translational Applications in Organic Electronics
A significant grand challenge for the entire field of organic electronics is to bridge the gap between fundamental laboratory research and commercially viable translational applications. While bithiophene derivatives have demonstrated impressive performance in laboratory-scale devices, several hurdles must be overcome to realize their widespread industrial adoption.
Scalability of synthesis is a primary concern. The development of cost-effective, large-scale synthetic routes for high-purity bithiophene monomers and polymers is essential for commercialization. nih.gov This will require close collaboration between academic researchers and industrial chemists to translate novel laboratory-scale syntheses into robust and scalable industrial processes.
Device lifetime and stability remain critical challenges. Organic electronic devices are often susceptible to degradation when exposed to oxygen and moisture. Improving the intrinsic stability of bithiophene-based materials through molecular design and the development of effective encapsulation techniques are crucial for achieving the long operational lifetimes required for commercial products. perovskite-info.com
Manufacturing and processing of bithiophene-based materials into large-area, uniform thin films is another key aspect. Solution-based processing techniques, such as roll-to-roll printing, are promising for low-cost manufacturing, but require careful optimization of ink formulations and deposition parameters to achieve high-quality films. nih.gov
Finally, identifying high-value niche applications where the unique properties of bithiophene-based materials offer a distinct advantage over existing technologies will be crucial for initial market entry. These could include flexible displays, wearable sensors, and biomedical implants, where the flexibility and biocompatibility of organic materials are paramount. nih.govnih.gov The successful commercialization of bithiophene-based devices will require a multidisciplinary approach, involving chemists, materials scientists, physicists, and engineers working together to address these complex challenges.
Q & A
Q. Table 1. Optimization of Lindsey Condensation for Porphyrin Synthesis
| Condition | Yield (%) | Notes | Reference |
|---|---|---|---|
| TFA, RT, 24 hr | 18–21 | Low due to aldehyde decomposition | |
| Sc(OTf)₃, 40°C | 35 | Improved acid stability | |
| High dilution (10⁻³ M) | 42 | Reduced oligomerization |
Q. Table 2. Photophysical Properties in Solvent Series
| Solvent | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Aggregation Observed? |
|---|---|---|---|
| THF | 420 | 1.2×10⁴ | No |
| Chloroform | 415 | 1.1×10⁴ | Yes (AFM confirmed) |
| DMSO | 435 | 9.8×10³ | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
